molecular formula C13H15N3O2 B11798531 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol

Cat. No.: B11798531
M. Wt: 245.28 g/mol
InChI Key: JHFZRRJEULQFIN-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a chemical compound that features a unique combination of a cyclopropyl group, a triazole ring, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Ethoxyphenol Moiety: The ethoxyphenol group can be attached through an etherification reaction, where an ethoxy group is introduced to a phenol derivative using reagents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The triazole ring can be reduced under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenol group are often involved in hydrogen bonding or other interactions with the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of an ethoxyphenol moiety.

    4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but without the ethoxy group.

Uniqueness

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the phenol moiety, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol

InChI

InChI=1S/C13H15N3O2/c1-2-18-11-7-9(5-6-10(11)17)13-14-12(15-16-13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,14,15,16)

InChI Key

JHFZRRJEULQFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O

Origin of Product

United States

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